2-(4-Benzyl-1-piperazinyl)N'-(3-(2-methoxyphenyl)-2-propenylidene)acetohydrazide
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Overview
Description
2-(4-Benzyl-1-piperazinyl)N’-(3-(2-methoxyphenyl)-2-propenylidene)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a benzyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzyl-1-piperazinyl)N’-(3-(2-methoxyphenyl)-2-propenylidene)acetohydrazide typically involves multiple steps. One common method includes the reaction of 4-benzylpiperazine with an appropriate aldehyde or ketone to form an intermediate Schiff base. This intermediate is then reacted with acetohydrazide under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk while maintaining quality standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzyl-1-piperazinyl)N’-(3-(2-methoxyphenyl)-2-propenylidene)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often include specific solvents, temperatures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(4-Benzyl-1-piperazinyl)N’-(3-(2-methoxyphenyl)-2-propenylidene)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Benzyl-1-piperazinyl)N’-(3-(2-methoxyphenyl)-2-propenylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-(4-Benzyl-1-piperazinyl)-N’-(2,4,5-trimethoxybenzylidene)acetohydrazide
- 2-(4-Benzyl-1-piperazinyl)-N’-(4-hydroxybenzylidene)acetohydrazide
- 2-(4-Benzyl-1-piperazinyl)-N’-(2,3-dimethoxybenzylidene)acetohydrazide
Uniqueness
What sets 2-(4-Benzyl-1-piperazinyl)N’-(3-(2-methoxyphenyl)-2-propenylidene)acetohydrazide apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its methoxyphenyl group, in particular, may contribute to its distinct reactivity and potential biological activities.
Properties
CAS No. |
307975-74-2 |
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Molecular Formula |
C23H28N4O2 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C23H28N4O2/c1-29-22-12-6-5-10-21(22)11-7-13-24-25-23(28)19-27-16-14-26(15-17-27)18-20-8-3-2-4-9-20/h2-13H,14-19H2,1H3,(H,25,28)/b11-7+,24-13+ |
InChI Key |
HPVWFYVLNFZIPA-ZHBAQDKBSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC=C1C=CC=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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